molecular formula C8H10O2S B060963 Methyl 3-ethylthiophene-2-carboxylate CAS No. 189331-46-2

Methyl 3-ethylthiophene-2-carboxylate

Cat. No.: B060963
CAS No.: 189331-46-2
M. Wt: 170.23 g/mol
InChI Key: IWTHVCISEKEOIS-UHFFFAOYSA-N
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Description

Methyl 3-ethylthiophene-2-carboxylate is a thiophene-based ester derivative characterized by a methyl ester group at the 2-position and an ethyl substituent at the 3-position of the thiophene ring. Thiophene derivatives are widely used as intermediates in pharmaceuticals, agrochemicals, and materials science due to their aromatic stability and reactivity .

Properties

CAS No.

189331-46-2

Molecular Formula

C8H10O2S

Molecular Weight

170.23 g/mol

IUPAC Name

methyl 3-ethylthiophene-2-carboxylate

InChI

InChI=1S/C8H10O2S/c1-3-6-4-5-11-7(6)8(9)10-2/h4-5H,3H2,1-2H3

InChI Key

IWTHVCISEKEOIS-UHFFFAOYSA-N

SMILES

CCC1=C(SC=C1)C(=O)OC

Canonical SMILES

CCC1=C(SC=C1)C(=O)OC

Synonyms

METHYL 3-ETHYLTHIOPHENE-2-CARBOXYLATE

Origin of Product

United States

Comparison with Similar Compounds

Structural and Substituent Effects

Substituents on the thiophene ring significantly influence physicochemical properties:

  • Methyl 3-chlorobenzo[b]thiophene-2-carboxylate (): The chloro group is electron-withdrawing, decreasing electron density on the thiophene ring, whereas the ethyl group in the target compound is electron-donating, enhancing nucleophilic reactivity at the 2-position.
  • Ethyl 3-bromo-4-cyano-5-[(2-ethoxy-2-oxoethyl)sulfanyl]thiophene-2-carboxylate (): Bromo and cyano substituents introduce steric and electronic effects, altering crystal packing and hydrogen bonding (e.g., dihedral angle of 2.0° between thiophene and ester groups) .

Solubility and Physical Properties

Data from highlights solubility trends for thiophene derivatives:

Compound Solubility (g/100g solvent, temp in °C) Notes
Methyl thiophene-2-carboxylate 8.81 (20) Higher polarity due to unsubstituted thiophene
Methyl tetrahydrothiophene-2-carboxylate 7.30 (20) Saturated ring reduces aromaticity, lowering solubility
Inferred for Methyl 3-ethylthiophene-2-carboxylate ~6–7 (20) Ethyl group increases hydrophobicity compared to methyl analogs

Note: Solubility values are likely in water or a common organic solvent, though explicit solvent information is unavailable .

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